
Cyanine5 azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine5 azide is a fluorescent dye belonging to the cyanine family, known for its vibrant red emission. This compound is widely used in various scientific fields due to its excellent photostability, high extinction coefficient, and good fluorescence quantum yield. This compound is particularly popular in fluorescence imaging and labeling applications, where it serves as a versatile tool for visualizing biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficient reaction progress .
Industrial Production Methods
In industrial settings, the production of Cyanine5 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine5 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making this compound an ideal reagent for bioconjugation and labeling applications.
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC Reaction: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are stable triazole-linked conjugates, which are widely used in various labeling and imaging applications .
Aplicaciones Científicas De Investigación
Cyanine5 azide has a broad range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize proteins, nucleic acids, and other biomolecules
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mecanismo De Acción
Cyanine5 azide exerts its effects through its ability to undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This mechanism allows for the precise and efficient labeling of biomolecules, facilitating their detection and visualization in various assays and imaging techniques . The molecular targets and pathways involved include proteins, nucleic acids, and other biomolecules that can be modified with alkyne groups .
Comparación Con Compuestos Similares
Cyanine5 azide is often compared with other cyanine dyes such as Cyanine3 azide and Cyanine7 azide. While all these compounds share similar fluorescence properties, this compound is unique in its emission wavelength, making it suitable for applications requiring red fluorescence . Other similar compounds include:
Cyanine3 azide: Emits in the green region and is used for different imaging applications.
Cyanine7 azide: Emits in the near-infrared region, suitable for deep tissue imaging.
DyLight 647: Another red-emitting dye with similar properties but different chemical structure.
This compound’s unique combination of photostability, high extinction coefficient, and efficient click chemistry reactivity makes it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C35H45ClN6O |
|---|---|
Peso molecular |
601.2 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H |
Clave InChI |
QENDFXAAWUTRRV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


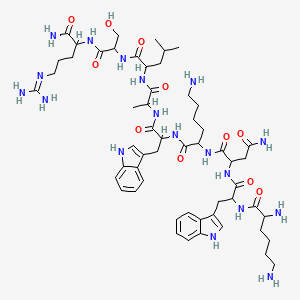
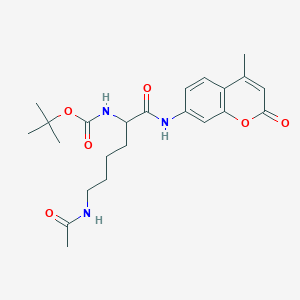
![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

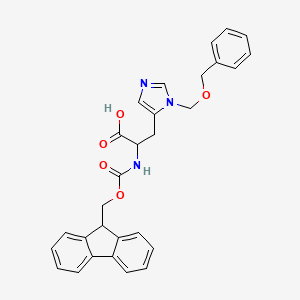
![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)

![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)
![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
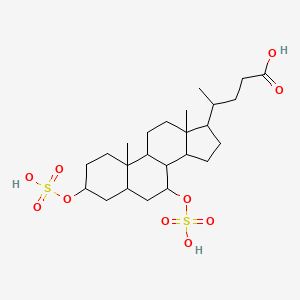
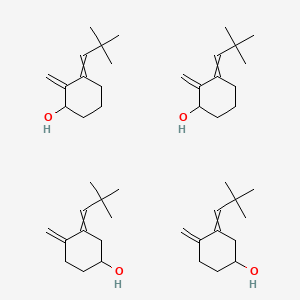
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)
